molecular formula C16H17NO B14706961 (1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine CAS No. 20768-50-7

(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine

Cat. No.: B14706961
CAS No.: 20768-50-7
M. Wt: 239.31 g/mol
InChI Key: OVKMYWANCDQJCM-UHFFFAOYSA-N
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Description

(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine typically involves the condensation reaction between 4-ethoxybenzaldehyde and aniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-ethoxybenzaldehyde+anilineThis compound+water\text{4-ethoxybenzaldehyde} + \text{aniline} \rightarrow \text{this compound} + \text{water} 4-ethoxybenzaldehyde+aniline→this compound+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy group may also contribute to the compound’s overall lipophilicity, affecting its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N-(4-Methoxyphenyl)-1-phenylethan-1-imine: Similar structure but with a methoxy group instead of an ethoxy group.

    (1E)-N-(4-Hydroxyphenyl)-1-phenylethan-1-imine: Contains a hydroxy group instead of an ethoxy group.

    (1E)-N-(4-Methylphenyl)-1-phenylethan-1-imine: Features a methyl group instead of an ethoxy group.

Uniqueness

(1E)-N-(4-Ethoxyphenyl)-1-phenylethan-1-imine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets.

Properties

CAS No.

20768-50-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-phenylethanimine

InChI

InChI=1S/C16H17NO/c1-3-18-16-11-9-15(10-12-16)17-13(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3

InChI Key

OVKMYWANCDQJCM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C(C)C2=CC=CC=C2

Origin of Product

United States

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